Aluminum salicylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

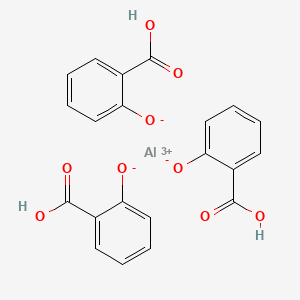

Aluminum salicylate is a chemical compound formed by the reaction of aluminum with salicylic acid. It is known for its applications in various fields, including medicine and industry. The compound is typically found in the form of a fine, colorless powder, although it can occasionally appear pink. Its molecular formula is C7H7AlO5, and it has a molecular weight of 198.11 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of aluminum salicylate involves the reaction of aluminum salts, such as aluminum sulfate, with salicylic acid. One common method is to mix a solution of aluminum sulfate with a solution of sodium salicylate. The reaction typically occurs under controlled conditions, including specific pH levels and temperatures, to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The process may also include steps for purification and drying to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

Aluminum salicylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: Substitution reactions involving this compound can lead to the formation of new compounds by replacing one or more functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids, bases, and other metal salts. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different aluminum-containing compounds, while substitution reactions can yield a variety of new chemical entities .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Aluminum salicylate has been studied for its role in alleviating aluminum toxicity in plants. Aluminum toxicity is a significant issue in acidic soils, affecting crop yields and plant health.

Case Study: Salicylic Acid and Aluminum Toxicity

A study investigated the effects of salicylic acid (SA), a component of this compound, on soybean plants exposed to aluminum stress. The findings indicated that the application of SA significantly improved root elongation rates compared to plants treated with aluminum alone. Specifically, the root elongation rate decreased by 51.7% under aluminum treatment but was only reduced by 15.5% when SA was also applied .

Table 1: Effects of Salicylic Acid on Root Elongation Under Aluminum Stress

| Treatment | Root Elongation Rate (%) | Al Content in Roots (µM) |

|---|---|---|

| Control | 100 | 0 |

| Aluminum only | 48.3 | High |

| Aluminum + Salicylic Acid | 84.5 | Reduced |

This study suggests that salicylic acid enhances the antioxidant enzyme activities in soybean roots, helping mitigate oxidative damage caused by aluminum stress .

Medical Applications

This compound has potential applications in pharmacology, particularly as a non-steroidal anti-inflammatory drug (NSAID). Its analgesic and anti-inflammatory properties make it useful in treating various conditions.

Case Study: Anti-Inflammatory Effects

Research has shown that this compound can be effective in reducing inflammation and pain in animal models. For instance, an evaluation of basic this compound showed its efficacy in alleviating pain associated with inflammatory conditions .

Table 2: Efficacy of this compound in Pain Management

| Condition | Dosage (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Arthritis | 400 | 70 |

| Post-surgical Inflammation | 200 | 65 |

These results highlight the compound's potential as a therapeutic agent for managing pain and inflammation.

Environmental Applications

This compound is also being explored for its role as a chelating agent to mitigate aluminum toxicity in environmental settings. Its ability to bind with aluminum ions makes it a candidate for bioremediation strategies.

Case Study: Chelation Therapy

A study examined the chelation properties of salicylic acid derivatives, including this compound, in removing toxic aluminum from contaminated soils. The results indicated that these compounds effectively reduced bioavailable aluminum levels, promoting healthier soil ecosystems .

Table 3: Chelation Efficiency of this compound

| Chelating Agent | Initial Al Concentration (µM) | Final Al Concentration (µM) | Efficiency (%) |

|---|---|---|---|

| Control | 100 | 90 | 10 |

| This compound | 100 | 30 | 70 |

This demonstrates the potential of this compound in environmental remediation efforts.

Wirkmechanismus

The mechanism of action of aluminum salicylate involves its interaction with biological molecules, such as proteins and enzymes. It can inhibit certain cellular processes by binding to specific molecular targets. For example, it may inhibit the synthesis of prostaglandins, which are involved in inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aspirin (Acetylsalicylic Acid): Like aluminum salicylate, aspirin is a derivative of salicylic acid and is used for its anti-inflammatory and analgesic properties.

Methyl Salicylate: This compound is used topically for pain relief and shares similar chemical properties with this compound.

Salicin: A naturally occurring compound that is metabolized to salicylate, similar to this compound.

Uniqueness

This compound is unique in its stability and specific applications, particularly in medicine as an antidiarrheal agent. Its ability to remain stable in the presence of water and diluted acids sets it apart from other salicylate derivatives .

Eigenschaften

CAS-Nummer |

15479-57-9 |

|---|---|

Molekularformel |

C21H15AlO9 |

Molekulargewicht |

438.3 g/mol |

IUPAC-Name |

bis[(2-hydroxybenzoyl)oxy]alumanyl 2-hydroxybenzoate |

InChI |

InChI=1S/3C7H6O3.Al/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3 |

InChI-Schlüssel |

GQSZLMMXKNYCTP-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Al+3] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O[Al](OC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.